molecular formula C10H13N3O2S B6600708 tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate CAS No. 1056983-22-2

tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate

Cat. No.: B6600708
CAS No.: 1056983-22-2
M. Wt: 239.30 g/mol
InChI Key: KQRCZDUHDIVYHG-UHFFFAOYSA-N
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Description

tert-Butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate is a compound that belongs to the class of imidazothiazoles. This compound is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a valuable scaffold in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate typically involves the reaction of aminothiazole with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow system, where the reaction is carried out in multiple stages without isolating intermediate compounds. This method enhances the efficiency and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole derivatives with hydroxyl or carbonyl groups, while reduction may yield derivatives with additional hydrogen atoms .

Scientific Research Applications

tert-Butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole: A similar compound with a slightly different structure.

    Benzo[d]imidazo[2,1-b]thiazole: Another similar compound with a benzene ring fused to the imidazo[2,1-b]thiazole core.

Uniqueness

tert-Butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate is unique due to its tert-butyl carbamate group, which can enhance its stability and solubility compared to other imidazo[2,1-b][1,3]thiazole derivatives. This unique structure also contributes to its potential as a versatile scaffold in drug development .

Properties

IUPAC Name

tert-butyl N-imidazo[2,1-b][1,3]thiazol-6-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-10(2,3)15-9(14)12-7-6-13-4-5-16-8(13)11-7/h4-6H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRCZDUHDIVYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C=CSC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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